molecular formula C11H14O2 B8486450 [1-(Hydroxymethyl)cyclopropyl](phenyl)methanol

[1-(Hydroxymethyl)cyclopropyl](phenyl)methanol

Cat. No.: B8486450
M. Wt: 178.23 g/mol
InChI Key: GTVULOAWXHNYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Hydroxymethyl)cyclopropyl](phenyl)methanol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

[1-(hydroxymethyl)cyclopropyl]-phenylmethanol

InChI

InChI=1S/C11H14O2/c12-8-11(6-7-11)10(13)9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2

InChI Key

GTVULOAWXHNYSR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C(C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen stream, lithium aluminum hydride (4.55 g, 0.12 mol) was suspended in dehydrated ether (120 ml) and a solution (50 ml) of ethyl 1-benzoylcyclopropanecarboxylate (21.83 g, 0.1 mol) in dehydrated ether was added dropwise over 50 min while stirring under ice-cooling. The mixture was stirred at room temperature for 1.5 h, and 10% aqueous sodium hydrogen carbonate (15 ml) was slowly added dropwise under ice-cooling. Then 20% aqueous sodium hydroxide (30 ml) was added dropwise, and the mixture was stirred for 30 min. The ether layer was separated by decantation and the residue was washed twice with 30 ml of ether. The ether layer was combined, washed with saturated brine, dehydrated over anhydrous magnesium sulfate and concentrated. The residual solution (16.9 g) was purified by silica gel column chromatography (chloroform/methanol=20/1) to give the title compound (14.51 g) as a colorless oil (yield 81%).
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five
Yield
81%

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (0.39 g, 10.2 mmol) was mixed with ether (12 ml) and the mixture was cooled to −10° C. Thereto was added dropwise a solution of ethyl 1-[hydroxy(phenyl)methyl]cyclopropanecarboxylate (1.5 g, 6.8 mmol) in ether (3 ml) at the same temperature over 15 min, and the mixture was stirred at −10° C. for 1 h and at room temperature for 2 h. Thereafter, the mixture was cooled to −20° C., and 10% NaHCO3 aq. (2 ml) was added dropwise. Then, 20% NaOH aq. (2 ml) was added dropwise, and the mixture was stirred for 30 min. Sludge was removed by decantation and the organic layer was washed with water (50 ml), dried over anhydrous sodium sulfate, concentrated to dryness, and purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to give the title compound (1.2 g, 98.9%) as a colorless oil.
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
ethyl 1-[hydroxy(phenyl)methyl]cyclopropanecarboxylate
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Yield
98.9%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)C1(C(O)c2ccccc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.